N-Ethyl-3-fluoro-2-iodobenzamide is an organic compound classified as a benzamide derivative. It features a benzene ring substituted with an ethyl group, a fluorine atom, and an iodine atom. The molecular formula of N-Ethyl-3-fluoro-2-iodobenzamide is C9H9FINO, indicating the presence of carbon, hydrogen, fluorine, iodine, nitrogen, and oxygen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science.
The synthesis of N-Ethyl-3-fluoro-2-iodobenzamide typically involves several key steps:
The synthetic routes often require careful control of reaction conditions to optimize yield and purity. Continuous flow reactors may be employed in industrial settings to enhance scalability and reproducibility of the synthesis process.
N-Ethyl-3-fluoro-2-iodobenzamide can participate in several types of chemical reactions:
For nucleophilic substitution reactions, common reagents include sodium azide or potassium cyanide. Oxidation may involve agents like potassium permanganate or chromium trioxide, while reduction could utilize lithium aluminum hydride or sodium borohydride.
The mechanism of action for N-Ethyl-3-fluoro-2-iodobenzamide varies based on its application. In biological contexts, it may interact with specific enzymes or receptors, modulating their activity. The precise molecular targets and pathways are contingent upon the experimental conditions and the biological system under study.
N-Ethyl-3-fluoro-2-iodobenzamide has several applications in scientific research:
This compound's unique combination of functional groups imparts distinct chemical properties that are valuable for various research applications across multiple disciplines.
The strategic incorporation of halogens at specific positions on the benzamide scaffold enables precise tuning of molecular properties for diagnostic and therapeutic applications. N-Ethyl-3-fluoro-4-iodobenzamide exemplifies this approach, where fluorine and iodine serve complementary roles—fluorine enhancing binding affinity through electronic effects and iodine providing a handle for radiolabeling.
Iodination of the benzamide core employs electrophilic aromatic substitution (EAS), leveraging the activating nature of the amide group. The ortho-directing capability of the electron-rich carbonyl group facilitates regioselective iodination at the C4 position. Commercial routes to N-ethyl-4-iodobenzamide (CAS 113948-07-5) utilize this principle, starting from 4-iodobenzoic acid activated with thionyl chloride to form the corresponding acyl chloride. Subsequent reaction with ethylamine in dichloromethane/water at 0°C yields the crystalline amide (mp 142-144°C) with >95% purity after recrystallization [5] [9]. Critical optimization involves maintaining low temperatures (0-5°C) during amide coupling to suppress diacylation byproducts. The electron-withdrawing fluorine at C3 moderately deactivates the ring, necessitating precise stoichiometric control of iodinating agents (e.g., I₂, NIS) to avoid polyiodination [5].
Table 1: Comparative Iodination Efficiency in Benzamide Derivatives
Substrate | Iodinating Agent | Temperature | Reaction Time | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
3-Fluorobenzoic acid | I₂/HNO₃ | 25°C | 12 h | 65 | 4-iodo (95:5) |
N-Ethyl-3-fluorobenzamide | NIS/TFA | 0°C | 4 h | 82 | 4-iodo (>99:1) |
3-Fluoro-N-methylbenzamide | ICl/CH₂Cl₂ | -10°C | 2 h | 78 | 4-iodo (98:2) |
Late-stage fluorination presents challenges due to the strong carbon-fluorine bond and potential side reactions. Two predominant strategies emerge for installing fluorine at C3:
The electron-withdrawing fluorine inductively activates the C4 position toward subsequent nucleophilic substitution, explaining the observed enhancement in iodination kinetics (k₂ increased 2.3-fold versus non-fluorinated analogs) [3]. This electronic synergy between C3-fluorine and C4-iodine is critical for optimizing melanin-binding affinity.
Amide coupling represents the convergence point for halogenated benzoyl precursors and amine components. N-Ethyl-3-fluoro-4-iodobenzamide synthesis employs two optimized protocols:
Critical parameters include maintaining alkaline conditions (pH >8) during ethylamine addition to prevent competitive acid-base reactions and controlling stoichiometry to limit N,N-diethylated impurities (<2%). The ethyl group balances lipophilicity (logP = 2.43) and metabolic stability while preserving the amide’s planarity for melanin interaction [5] [9].
Table 2: Amidation Efficiency with Ethylamine Under Varied Conditions
Acid Precursor | Coupling Method | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|
3-Fluoro-4-iodobenzoic acid | SOCl₂ → Ethylamine | CH₂Cl₂/H₂O | 0°C | 1.5 | 82 | 96 |
3-Fluoro-4-iodobenzoic acid | EDC·HCl/HOBt | THF | 25°C | 12 | 89 | 99 |
4-Iodobenzoic acid | (COCl)₂ → Ethylamine | Toluene/H₂O | 25°C | 2 | 76 | 92 |
The strategic positioning of iodine and fluorine enables versatile radiolabeling with diagnostic (¹²³I, ¹⁸F) and therapeutic (¹³¹I) isotopes. These radioprosthetics exploit melanin’s high binding affinity for benzamide scaffolds, enabling precise targeting of metastatic melanoma.
Isotope exchange and prosthetic group conjugation dominate radiolabeling approaches:
For ⁶⁸Ga applications, the benzamide scaffold incorporates DOTA chelators via thiourea linkers, enabling chelation at pH 5 (90°C, 10 min) with >95% RCP. MicroPET imaging confirms rapid tumor accumulation (SUVmax = 4.2 at 60 min post-injection) in B16F10 murine melanoma models [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1